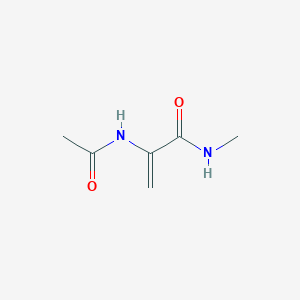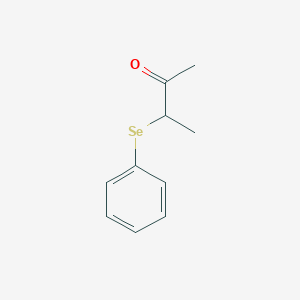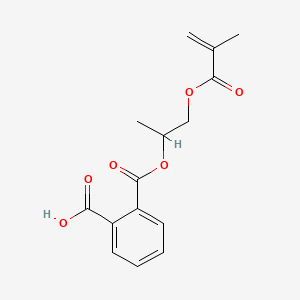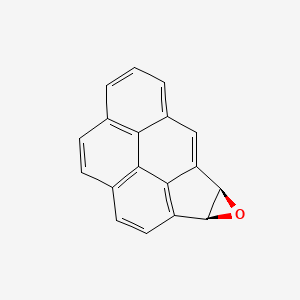
Cyclopenta(cd)pyrene 3,4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(cd)pyrene 3,4-oxide is a polycyclic aromatic hydrocarbon derivative known for its potent mutagenic and carcinogenic properties. It is a metabolite of cyclopenta(cd)pyrene, which is commonly found in environmental pollutants such as automobile exhaust and atmospheric soot . This compound has garnered significant attention due to its ability to form DNA adducts, leading to mutations and potential carcinogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta(cd)pyrene 3,4-oxide can be synthesized through the bromohydrin method. This involves the addition of hypobromous acid to the ethylenic bridge of cyclopenta(cd)pyrene, followed by dehydrobromination to yield the desired epoxide . Another method involves the oxidation of cyclopenta(cd)pyrene using peracids or other oxidizing agents .
Industrial Production Methods: The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta(cd)pyrene 3,4-oxide primarily undergoes reactions typical of epoxides, including:
Oxidation: Further oxidation can lead to the formation of diols and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding diol.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the epoxide ring.
Major Products:
Wissenschaftliche Forschungsanwendungen
Cyclopenta(cd)pyrene 3,4-oxide has several applications in scientific research:
Wirkmechanismus
Cyclopenta(cd)pyrene 3,4-oxide exerts its effects through the formation of DNA adducts. The epoxide ring reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and resulting in mutations . The primary molecular targets are guanine and adenine bases in DNA . The formation of these adducts can disrupt normal DNA replication and repair processes, leading to mutagenesis and potentially carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene 7,8-diol-9,10-oxide: Another potent mutagenic and carcinogenic PAH metabolite.
Dibenz[a,c]anthracene: Known for its mutagenic properties and environmental prevalence.
Comparison: Cyclopenta(cd)pyrene 3,4-oxide is unique in its structure, lacking a “bay-region” which is typically associated with high mutagenic activity in PAHs . Despite this, it exhibits potent mutagenic effects comparable to those of benzo[a]pyrene 7,8-diol-9,10-oxide . Its widespread environmental distribution and potent biological activity make it a significant compound for study in environmental health and toxicology .
Eigenschaften
CAS-Nummer |
73473-54-8 |
|---|---|
Molekularformel |
C18H10O |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
(2R,4S)-3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene |
InChI |
InChI=1S/C18H10O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8,17-18H/t17-,18+/m0/s1 |
InChI-Schlüssel |
IHWWMRTWJKYVEY-ZWKOTPCHSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]5[C@@H](O5)C6=C4C3=C(C=C2)C=C6 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C4C5C(O5)C6=C4C3=C(C=C2)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

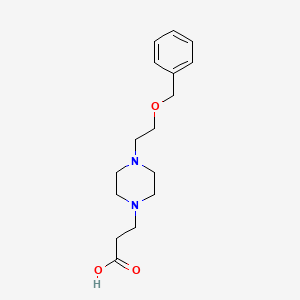

![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
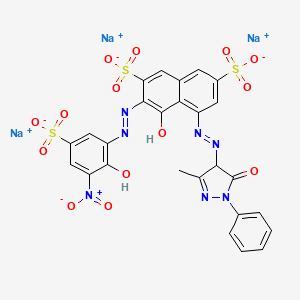
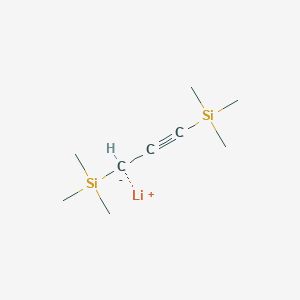
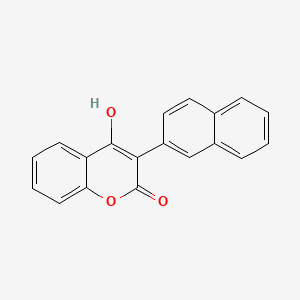
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
